molecular formula C7H9NO2 B1265943 Maleimide, N-ethyl-2-methyl- CAS No. 31217-72-8

Maleimide, N-ethyl-2-methyl-

Cat. No. B1265943
CAS RN: 31217-72-8
M. Wt: 139.15 g/mol
InChI Key: NKHIHGVHWGKXMQ-UHFFFAOYSA-N
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Description

N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that reacts with thiols. It is frequently used to modify cysteine residues found in proteins and peptides .


Synthesis Analysis

Maleimides can be synthesized through various methods. One approach involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP). In this process, maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan. These adducts are then generated into the corresponding polymers via ROMP .


Molecular Structure Analysis

The molecular structure of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .


Chemical Reactions Analysis

NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols. The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . Reaction with thiols occurs in the pH range 6.5–7.5, NEM may react with amines or undergo hydrolysis at a more alkaline pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .

Scientific Research Applications

Natural Product Isolation

N-Ethyl-2-methylmaleimide derivatives have been isolated from natural sources, such as the leaves of Garcinia mangostana. These compounds are typically extracted using techniques like chromatography and their structures are elucidated using mass spectrometry and NMR spectroscopy (Krajewski, Tóth, & Schreier, 1996).

Chemical Sensitization in Biological Studies

Studies have shown that N-ethylmaleimide can act as a chemical sensitizer. For instance, it has been used to sensitize Escherichia coli to gamma radiation, enhancing the effects of radiation on bacterial cells (Bridges, 1960).

Environmental Analysis

N-Ethyl-2-methylmaleimide derivatives have been identified in environmental samples, such as sediments in Tokyo Bay. Their presence is indicative of the degradation of chlorophylls and can be used to study changes in primary productivity and environmental conditions over time (Kozono et al., 2002).

Protein Modification

N-Ethylmaleimide is widely used in biochemistry for the modification of proteins. It is known to react with thiol groups, amino groups, and imidazole groups in proteins, aiding in the study of protein structure and function (Smyth, Blumenfeld, & Konigsberg, 1964).

Copolymerization Studies

This compound has also been used in polymer science, particularly in copolymerization studies. For example, copolymerization of 2-ethyl-2-oxazoline with maleimide derivatives has been investigated to understand the behavior of these compounds in polymer matrices (Rivas & Pizarro, 1989).

Spectroscopy and Structural Analysis

N-Ethyl-2-methylmaleimide derivatives have been the subject of extensive spectroscopic analysis, helping to determine molecular structures and understand the chemical properties of these compounds (Karabacak, Çoruh, & Kurt, 2008).

Role in Cellular Transport Processes

In cellular biology, N-ethylmaleimide-sensitive factors are crucial for understanding vesicle-mediated transport within cells. These factors have been studied in the context of Golgi transport and endocytic vesicle fusion (Diaz et al., 1989).

Development of Organic Light-Emitting Materials

Bisindolylmaleimide derivatives, related to N-ethyl-2-methylmaleimide, have been explored as non-doped red organic light-emitting materials. These studies contribute to the development of advanced materials for electronic and photonic applications (Ning et al., 2007).

Role in AMPA Receptor Regulation

In neuroscience, N-ethylmaleimide-sensitive fusion protein interactions have been implicated in the regulation of AMPA receptors in neurons. This is crucial for understanding synaptic plasticity and memory formation (Noel et al., 1999).

Transcription Factor Regulation

N-Ethylmaleimide has been used to study the regulation of genes, such as the nemA gene in Escherichia coli, which encodes for NEM reductase. This research is significant for understanding cellular responses to chemical modifications (Umezawa et al., 2008).

Safety And Hazards

N-Ethylmaleimide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

Chemical modification of the AAV9 capsid with N-ethylmaleimide alters vector tissue tropism, which could provide a promising platform for expanding clinical AAV development to treat bone pathologies such as cancer and osteoporosis . Additionally, the synthesis of poly(maleimide)s with promising performance via Diels–Alder reaction and ROMP could help researchers design and explore novel maleimides polymers and copolymers with promising properties .

properties

IUPAC Name

1-ethyl-3-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIHGVHWGKXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185142
Record name Maleimide, N-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maleimide, N-ethyl-2-methyl-

CAS RN

31217-72-8
Record name Maleimide, N-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, N-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Amer, JSA Alhesan, S Ibrahim, G Qussay… - Energy, 2021 - Elsevier
The increase in energy demand, especially in Jordan, has encouraged researchers to consider alternative sources of energy, such as biofuel production from agricultural waste. For this …
Number of citations: 23 www.sciencedirect.com

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